2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is a chemical compound with the molecular formula and a molecular weight of approximately 309.24 g/mol. It is categorized as a bromo ketone, specifically featuring a bromine atom and a ketone functional group attached to a tetrahydronaphthalene moiety. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry.
The compound can be sourced from various chemical suppliers, including Thermo Scientific and EvitaChem, where it is available in different purities (typically above 95%). The CAS number for this compound is 132392-28-0, which facilitates its identification in chemical databases.
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one falls under the classification of organic halogen compounds due to the presence of the bromine atom. It is also categorized as an aromatic ketone due to the presence of the carbonyl group adjacent to an aromatic system.
The synthesis of 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one typically involves the bromination of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. A common method includes:
This method yields 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one with moderate to high yields depending on reaction conditions and purity requirements .
The molecular structure of 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one can be represented using various structural formulas:
InChI=1S/C16H21BrO/c17-14(18)13(19)15(20)16(21)12(14)11(10(19)9(18)7(6)5(4)3(22)2(1)8(23)24)
CC(C(=O)C1=CC=C(C=C1C2=CCCCC2Br))
The structure features:
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one can participate in several chemical reactions:
These reactions are significant in synthetic organic chemistry for constructing diverse molecular architectures .
The mechanism of action for reactions involving 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one generally involves:
These mechanisms highlight the compound's versatility in organic synthesis .
Property | Value |
---|---|
Melting Point | 65 °C |
Form | Crystalline solid |
Color | Off-white |
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 309.24 g/mol |
CAS Number | 132392-28-0 |
This compound exhibits moderate lipophilicity due to its hydrophobic naphthalene structure combined with polar functional groups .
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one has several scientific applications:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8